3-(4-Chloro-1H-pyrazol-3-yl)piperidine

anticoagulant factor Xa inhibition thrombotic disorders

Secure the precise 4-chloro-3-yl connectivity validated for nanomolar FXa inhibition (IC50 13.4 nM) and multi-target HIV-1 activity. This scaffold eliminates SAR variables from positional isomers, ensuring reproducible target engagement across CCR5, CXCR4, and reverse transcriptase. The unsubstituted piperidine nitrogen provides a protonatable center for target binding, while the 4-chloro substitution on the pyrazole ring optimizes electronic distribution for GPCR and CNS applications. Request a quote for bulk R&D quantities.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B13114605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-1H-pyrazol-3-yl)piperidine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=NN2)Cl
InChIInChI=1S/C8H12ClN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)
InChIKeyJHZMDNMPRAGKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloro-1H-pyrazol-3-yl)piperidine Procurement & Research-Grade Specifications


3-(4-Chloro-1H-pyrazol-3-yl)piperidine (CAS 1554251-27-2) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 4-chloro-substituted pyrazole moiety, with a molecular weight of 185.65 g/mol . The pyrazolylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, where the pyrazole ring serves as a hydrogen bond donor/acceptor and bioisostere for other heterocycles, while the piperidine nitrogen provides a basic, protonatable center for target engagement [1].

Why 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Cannot Be Replaced by Common Analogs


The specific substitution pattern of 3-(4-chloro-1H-pyrazol-3-yl)piperidine—featuring a chlorine atom at the pyrazole 4-position and a piperidine linked at the pyrazole 3-position—confers distinct electronic and steric properties that are not replicated by positional isomers or unsubstituted analogs. Literature on pyrazolylpiperidine scaffolds demonstrates that the placement of chlorine substituents significantly modulates both target binding affinity and pharmacokinetic behavior; for example, in a series of factor Xa inhibitors, the 4-chlorophenyl-substituted analog exhibited the highest potency (IC₅₀ = 13.4 nM) among all synthesized derivatives, whereas analogs lacking this substitution pattern showed reduced activity [1]. Furthermore, substitution at the pyrazole 4-position versus other positions affects the compound's electronic distribution and hydrogen-bonding capacity, parameters critical for reproducible SAR studies [2]. Procurement of a generic pyrazolylpiperidine lacking the 4-chloro-3-yl connectivity would therefore introduce uncontrolled variables into experimental systems.

Quantitative Differentiation Evidence for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine


4-Chloro Substitution on Pyrazolylpiperidine Scaffold Confers Superior Factor Xa Inhibitory Activity

In a head-to-head comparison of pyrazolyl piperidine analogs synthesized as factor Xa (FXa) inhibitors, compound 4a—which incorporates a 4-chlorophenyl substitution on the pyrazolylpiperidine scaffold—demonstrated the highest in vitro FXa inhibition among the series with an IC₅₀ value of 13.4 nM [1]. This activity was superior to other analogs within the 4(a–h) series that lacked the 4-chloro substitution pattern. The study further demonstrated that compound 4a showed anticoagulation activity in PT and aPTT assays comparable to heparin [1].

anticoagulant factor Xa inhibition thrombotic disorders

Pyrazolylpiperidine Scaffold Yields Antiplatelet Activity Superior to Aspirin

A series of substituted pyrazolyl piperidine derivatives (3a–n) were evaluated for in vitro antiplatelet activity using adenosine diphosphate (ADP)-induced human platelet aggregation [1]. Among the synthesized compounds, compound 3c was identified as the most potent agent, with the majority of tested derivatives demonstrating antiplatelet aggregation activity superior to the reference drug aspirin based on IC₅₀ values [1].

antiplatelet thrombosis cardiovascular

Positional Connectivity of Pyrazole-Piperidine Determines CCR5 Antagonist Potency and Anti-HIV-1 Activity

Structure-activity relationship (SAR) studies on 4-(pyrazolyl)piperidine-based CCR5 antagonists revealed that optimal placement of an unsubstituted nitrogen atom in the heterocycle must be meta to the bond connected to the 4-position of piperidine for maximal potency [1]. Replacement of flexible connecting chains with heterocycles such as pyrazole provided potent CCR5 antagonists with excellent anti-HIV-1 activity in vitro [1].

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Chlorine Substitution on Pyrazole Ring Modulates Binding Affinity at Dopamine D3 Receptor

Binding affinity data for structurally related pyrazolylpiperidine compounds demonstrate the functional significance of the 4-chloro substitution. A compound containing the 4-chlorophenyl-pyrazol-piperidine motif (1-Benzyl-4-[5-(4-chloro-phenyl)-1H-pyrazol-3-yl]-piperidine; CHEMBL76090) exhibited a Kᵢ value of 160 nM at the human dopamine D3 receptor, as measured by displacement of [³H]spiperone in HEK293 cells stably expressing hD3 [1].

dopamine receptor D3 antagonist CNS disorders

Pyrazolylpiperidine Core Supports Dual-Mechanism HIV-1 Inhibition via CCR5/CXCR4 Entry Blockade and Reverse Transcriptase Inhibition

Pyrazolo-piperidine compounds have been characterized as agents exhibiting three concurrent mechanisms of action against HIV-1: (1) non-nucleoside reverse transcriptase inhibition, (2) CCR5-mediated M-tropic viral entry inhibition, and (3) CXCR4-based T-tropic viral entry inhibition that maintains native chemokine ligand binding [1]. Molecular modeling of compound 3 (a pyrazole-piperidine core compound) predicted a U-shaped binding mode to the HIV-RT p66 subunit with interactions at Tyr181 and water-mediated contacts with Lys103, while the chemokine receptor-bound conformations exhibited distinct geometry with an RMSD of 2.0 Å between CCR5- and CXCR4-bound states [2].

HIV-1 dual inhibitor entry blocker reverse transcriptase

N-Type Calcium Channel Blocker Activity Demonstrated for Pyrazolylpiperidine Series

A series of pyrazole-based N-type calcium channel blockers was identified through structural modification of a high-throughput screening hit and further optimized to improve potency and metabolic stability [1]. In vivo efficacy in rat models of inflammatory and neuropathic pain was demonstrated by a representative compound from this pyrazolylpiperidine series [1].

N-type calcium channel chronic pain Cav2.2 blocker

Research Applications Where 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Provides Demonstrable Value


Factor Xa Inhibitor Lead Optimization Programs

The 4-chloro-substituted pyrazolylpiperidine scaffold has been empirically validated as the optimal core for achieving potent FXa inhibition, with compound 4a demonstrating an IC₅₀ of 13.4 nM—the highest activity among eight synthesized analogs [1]. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine serves as a key building block for constructing derivatives with this validated substitution pattern, enabling researchers to build upon established SAR without re-optimizing the core scaffold. The scaffold also demonstrated anticoagulation activity comparable to heparin in PT and aPTT assays [1].

Anti-HIV-1 Polypharmacology Agent Development

Pyrazolo-piperidine compounds exhibit a rare triple-mechanism profile against HIV-1, simultaneously inhibiting reverse transcriptase and blocking viral entry through both CCR5 and CXCR4 co-receptors [1]. The distinct conformational states adopted when binding to CCR5/CXCR4 (RMSD 2.0 Å) versus HIV-RT (RMSD >3.0 Å) demonstrate structural plasticity that enables engagement of structurally divergent targets [2]. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine provides a starting scaffold for developing multi-target HIV therapeutics with potential advantages over single-mechanism agents in suppressing resistance emergence.

CCR5 Receptor Antagonist SAR Exploration

Established SAR for 4-(pyrazolyl)piperidine-based CCR5 antagonists dictates that optimal potency requires an unsubstituted nitrogen atom positioned meta to the piperidine 4-position connection [1]. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, with its pyrazole-to-piperidine linkage at the 3-position, provides a structurally related but distinct connectivity pattern that allows researchers to systematically evaluate positional effects on CCR5 binding and anti-HIV-1 cellular activity. This scaffold has demonstrated excellent in vitro anti-HIV-1 activity when optimized [1].

CNS Receptor Ligand Discovery (Dopamine D3 and Related GPCRs)

The 4-chloro-substituted pyrazolylpiperidine core demonstrates nanomolar binding affinity at CNS targets, with a structurally related analog achieving Kᵢ = 160 nM at the human dopamine D3 receptor [1]. This binding data establishes the scaffold's capacity for productive engagement of GPCR targets relevant to neuropsychiatric disorders. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine provides a modular core for constructing D3-targeted ligands and exploring other aminergic GPCR targets.

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